Spaglumic acid
Overview
Description
Spaglumic acid is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate, a naturally occurring neurotransmitter. It is primarily used in allergic eye conditions due to its ability to stabilize mast cells . This compound is also known for its neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Spaglumic acid primarily targets mast cells and metabotropic glutamate receptors (mGluRs) . Mast cells play a crucial role in allergic responses, releasing inflammatory mediators such as histamine . mGluRs are integral to excitatory signaling pathways in the brain .
Mode of Action
This compound functions as a mast cell stabilizer . It blocks the release of histamine and other mediators by inhibiting mast cell degranulation, a process that releases these mediators . This inhibition occurs through the stabilization of specific calcium channels, preventing mast cell degranulation .
In addition, this compound acts as a modulator of glutamate receptors, particularly focusing on mGluRs . By selectively targeting and modulating these receptors, this compound helps regulate glutamate levels, mitigating excitotoxicity .
Biochemical Pathways
The action of this compound affects the excitatory signaling pathways in the brain by regulating glutamate levels . This regulation helps mitigate excitotoxicity, a condition characterized by excessive glutamate activity leading to neuronal damage .
Moreover, by stabilizing mast cells, this compound inhibits the release of inflammatory mediators such as histamine, affecting the inflammatory response pathway .
Pharmacokinetics
For neurodegenerative conditions, the oral route is generally preferred due to its systemic absorption and ability to cross the blood-brain barrier . For ophthalmic conditions like glaucoma, this compound is often administered as eye drops, allowing for direct delivery to the target site .
Result of Action
The dual action of this compound—regulation of glutamate-induced excitotoxicity and suppression of inflammation—makes it a compelling candidate for treating a range of neurological and ocular conditions . Its ability to stabilize mast cells makes it useful in allergic conditions such as allergic conjunctivitis .
Action Environment
The administration of this compound is designed to maximize its therapeutic benefits while ensuring ease of use and patient compliance . Adherence to prescribed dosages and schedules is crucial for achieving optimal therapeutic outcomes . Environmental factors that may influence the compound’s action, efficacy, and stability include the method of administration and the condition being treated .
Biochemical Analysis
Biochemical Properties
Spaglumic acid plays a significant role in biochemical reactions. It interacts with mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine . This compound blocks the release of histamine and other mediators by inhibiting mast cell degranulation .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by stabilizing mast cells, thereby reducing the release of inflammatory mediators . This action can mitigate allergic responses in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a mast cell stabilizer . It inhibits mast cell degranulation, a process that releases inflammatory mediators . This inhibition blocks the release of histamine and other mediators, thereby reducing allergic responses .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects as a mast cell stabilizer play a crucial role in allergic conditions .
Dosage Effects in Animal Models
It is known that this compound is used in the treatment of allergic conditions, suggesting that its dosage would be adjusted based on the severity of the allergic response .
Metabolic Pathways
It is known that this compound interacts with mast cells, suggesting that it may be involved in the metabolic pathways related to inflammation and allergic responses .
Transport and Distribution
Given its role as a mast cell stabilizer, it is likely that it is transported to areas where mast cells are present .
Subcellular Localization
Given its role as a mast cell stabilizer, it is likely that it is localized to areas where mast cells are present .
Preparation Methods
Spaglumic acid can be synthesized through various chemical routes. One common method involves the condensation of N-Acetyl-l-aspartic acid with l-glutamic acid under specific reaction conditions . Industrial production methods typically involve the use of magnesium or sodium salts of N-Acetyl-l-aspartylglutamate .
Chemical Reactions Analysis
Spaglumic acid undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Spaglumic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a neurotransmitter and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Spaglumic acid is similar to other compounds such as N-Acetylaspartylglutamic acid (NAAG) and isothis compound. it is unique due to its specific β-aspartyl isoform and its dual action as both a mast cell stabilizer and a modulator of glutamate receptors . Other similar compounds include:
N-Acetylaspartylglutamic acid (NAAG): A dipeptide neurotransmitter with similar neuroprotective properties.
Isothis compound: Another isoform of N-Acetyl-l-aspartylglutamate with distinct chemical properties.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVPGKGADVGKTG-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |
Record name | Isospaglumic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3091535 | |
Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylaspartylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3106-85-2, 4910-46-7 | |
Record name | N-Acetylaspartylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isospaglumic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | spaglumic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-Asp-Glu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSPAGLUMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylaspartylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Spaglumic acid in treating allergic conjunctivitis?
A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, studies suggest it acts as an antiallergic agent by stabilizing mast cells, preventing the release of histamine and other inflammatory mediators. [, ] This is supported by animal models demonstrating its efficacy in reducing Evans blue extravasation, a marker of vascular permeability and inflammation, in early-phase allergic conjunctivitis. []
Q2: How does this compound compare to other antihistamines in terms of efficacy in treating allergic conjunctivitis?
A2: A comparative double-blind trial found that this compound was less effective than Lodoxamide in inhibiting the conjunctival response to allergen exposure, with a shorter duration of action. [] Another study using an animal model observed that this compound and Emedastine were the most effective in reducing Evans blue extravasation compared to other antihistamines like Ketotifen, Olopatadine, and Azelastine. []
Q3: Has this compound been investigated for uses beyond allergic conjunctivitis?
A3: Yes, bioinformatics analyses suggest this compound as a potential therapeutic agent for other conditions. One study identified it as a candidate for preventing organ damage following brain death, possibly due to its potential to modulate transcription, inflammatory responses, and metabolic alterations in the liver. [] Another analysis highlighted this compound as a potential drug for treating chronic rhinosinusitis with nasal polyps and asthma comorbidity, possibly due to its effects on immune response regulation. []
Q4: What is the chemical structure of this compound?
A4: this compound comprises two naturally occurring amino acids, N-acetyl-L-aspartyl-L-glutamic acid (NAAGA). Researchers have synthesized alpha-, beta-, and cyclic forms of this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.